molecular formula C5H4N4O B137874 Hypoxanthine CAS No. 146469-95-6

Hypoxanthine

Cat. No.: B137874
CAS No.: 146469-95-6
M. Wt: 136.11 g/mol
InChI Key: FDGQSTZJBFJUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypoxanthine is a naturally occurring purine derivative and a crucial intermediate in the purine salvage pathway, playing a vital role in nucleic acid synthesis and energy metabolism . Its significance in research spans diverse fields due to its multiple applications and mechanisms of action. In biomedical research, this compound serves as an essential substrate and nitrogen source for culturing certain parasites and bacteria, most notably Plasmodium falciparum , the malaria parasite, which depends on externally sourced purines for survival . It also functions as an important biomarker for various disease states and physiological conditions; its levels increase in tissue hypoxia and have been studied in relation to conditions like multiple sclerosis, Alzheimer's disease, and cancer progression . Furthermore, its mechanism of action includes acting as an inhibitor of human purine nucleoside phosphorylase, making it a point of interest in enzymology and drug discovery . In the field of food science, this compound is a well-established indicator of meat spoilage. Its concentration increases as ATP degrades post-mortem, making it a quantifiable metric for freshness. Electrochemical biosensors utilizing enzymes like xanthine oxidase can accurately measure this compound levels to monitor food quality and ensure consumer safety . Additionally, this compound is a spontaneous deamination product of adenine. Because it can base-pair with cytosine, its formation can lead to transcriptional errors, and it is subsequently repaired by base excision repair pathways, highlighting its relevance in genetic stability and mutation research . Available with a purity of >98.0%, this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropurin-6-one
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InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
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InChI Key

FDGQSTZJBFJUBT-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2
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Molecular Formula

C5H4N4O
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DSSTOX Substance ID

DTXSID8045983
Record name Hypoxanthine
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Molecular Weight

136.11 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Hypoxanthine
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Solubility

0.7 mg/mL
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CAS No.

68-94-0
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Record name HYPOXANTHINE
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Melting Point

150 °C
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Scientific Research Applications

Biochemical Marker of Hypoxia

Hypoxanthine is widely recognized as a biomarker for hypoxia, particularly in clinical settings. Elevated levels of this compound have been associated with ischemic conditions, such as stroke and myocardial infarction.

Case Study: Ischemic Stroke

  • A study demonstrated that this compound levels correlate with brain edema and midline shift (MLS) in stroke patients. Specifically, intravenous glibenclamide treatment reduced this compound levels by approximately 22.8%, indicating its potential as a therapeutic target in managing ischemic brain injury .

Data Table: this compound Levels in Clinical Studies

StudyConditionThis compound Measurement MethodFindings
Ischemic StrokePlasma samplingHigher levels correlate with increased MLS
Fetal HypoxiaUmbilical arterial bloodElevated this compound indicates intrauterine hypoxia

Role in Disease Research

This compound has applications in understanding various diseases, particularly those involving metabolic disorders and cancer.

Cancer Research

  • This compound is involved in the purine salvage pathway, which is crucial for rapidly dividing cells, including cancer cells. Research into targeting the enzyme this compound-guanine phosphoribosyltransferase (HGPRT) has shown promise in developing therapies against malignancies that rely on this pathway .

Data Table: Applications of this compound in Disease Research

Disease TypeApplicationMechanism
CancerTargeting HGPRTDisruption of purine salvage pathway
Metabolic DisordersBiomarker for metabolic stressElevated levels indicate tissue hypoxia

Food Industry Applications

In food science, this compound is used to assess the freshness of meat products. Its concentration increases during spoilage due to the breakdown of nucleic acids.

Case Study: Meat Freshness Assessment

  • Research indicates that measuring this compound levels can serve as an indicator of meat freshness, helping to prevent foodborne illnesses .

Data Table: this compound as a Freshness Indicator

Food ProductMeasurement TechniqueThis compound Levels (µmol/kg)
Fresh MeatHPLC< 5
Spoiled MeatHPLC> 20

Applications in Electrochemistry

This compound is utilized in biosensors for detecting its concentration in various biological samples. Xanthine oxidase-based amperometric biosensors leverage this compound's enzymatic conversion to measure its levels accurately.

Data Table: Electrochemical Applications

Biosensor TypeDetection MethodSensitivity (µM)
Amperometric SensorXanthine oxidase< 1
Fluorescent SensorEnzyme-linked assay< 0.5

Chemical Reactions Analysis

Oxidation to Xanthine and Uric Acid

Hypoxanthine undergoes sequential oxidation via xanthine oxidoreductase (XOR), a molybdenum-containing enzyme. This reaction is critical in purine catabolism and generates reactive oxygen species (ROS) as byproducts.

Reaction Sequence:

  • This compound → Xanthine

    • Catalyst : Xanthine dehydrogenase/oxidase (XDH/XO; EC 1.17.3.2)

    • Equation :
      This compound+O2+H2OXanthine+H2O2\text{this compound}+\text{O}_2+\text{H}_2\text{O}\rightarrow \text{Xanthine}+\text{H}_2\text{O}_2
      or
      This compound+NAD++H2OXanthine+NADH+H+\text{this compound}+\text{NAD}^++\text{H}_2\text{O}\rightarrow \text{Xanthine}+\text{NADH}+\text{H}^+ (NAD-dependent pathway)

  • Xanthine → Uric Acid

    • Catalyst : Same XOR enzyme

    • Equation :
      Xanthine+O2+H2OUric Acid+H2O2\text{Xanthine}+\text{O}_2+\text{H}_2\text{O}\rightarrow \text{Uric Acid}+\text{H}_2\text{O}_2

Kinetic Parameters:

SubstrateEnzyme FormKmK_m (µM)kcatk_{cat} (s⁻¹)
This compoundXDH2.5 ± 0.312.4 ± 1.1
XanthineXO5.8 ± 0.78.9 ± 0.8

Source: Kinetic studies using milk xanthine oxidase .

Salvage Pathway: Conversion to IMP

This compound is recycled into the nucleotide pool via the salvage enzyme this compound-guanine phosphoribosyltransferase (HGPRT; EC 2.4.2.8).

Reaction:

This compound+PRPPIMP+PPi\text{this compound}+\text{PRPP}\rightarrow \text{IMP}+\text{PP}_i

  • PRPP : 5-phosphoribosyl-1-pyrophosphate

  • IMP : Inosine monophosphate

Enzyme Specificity:

  • HGPRT exhibits broad substrate tolerance, accepting this compound (Km=12μMK_m=12\,\mu \text{M}), guanine (Km=8μMK_m=8\,\mu \text{M}), and xanthine (Km=230μMK_m=230\,\mu \text{M}) .

  • Deficiency in HGPRT causes Lesch-Nyhan syndrome, a metabolic disorder characterized by hyperuricemia and neurological defects .

Spontaneous Deamination of Adenine

This compound forms via the non-enzymatic deamination of adenine, a mutagenic process repaired by DNA glycosylases:

Reaction:

Adenine+H2OThis compound+NH3\text{Adenine}+\text{H}_2\text{O}\rightarrow \text{this compound}+\text{NH}_3

  • Mechanism : Hydrolytic deamination at the C6 position, altering base-pairing (this compound pairs with cytosine instead of thymine) .

Microbial Metabolism

In bacteria like Pseudomonas aeruginosa, this compound participates in anaerobic purine salvage:

Key Reactions:

ReactionEnzymeProducts
This compound + PRPP → IMP + PPᵢThis compound phosphoribosyltransferaseIMP
This compound + NAD⁺ + H₂O → Xanthine + NADHXanthine dehydrogenaseXanthine

Redox Potential and Thermodynamics

The this compound/xanthine/uric acid system exhibits distinct redox potentials, influencing its reactivity:

Redox PairE°' (mV at pH 7.0)
This compound/Xanthine-320 ± 15
Xanthine/Uric Acid-380 ± 20

Source: Electrochemical studies using platinum electrodes .

Pathophysiological Implications

  • ROS Generation : XOR-mediated oxidation produces H₂O₂, contributing to oxidative stress in conditions like ischemia-reperfusion injury .

  • Hyperuricemia : Excessive this compound oxidation elevates uric acid, a risk factor for gout and kidney stones .

  • Cancer Metabolism : this compound accumulation under hypoxia promotes EMT (epithelial-mesenchymal transition) in cancer cells via ROS/MMP-2 signaling .

Experimental Models and Pharmacokinetics

A semi-mechanistic model of this compound metabolism in hypoxia-induced encephalopathy revealed:

  • Salvage vs. Oxidation : ~75% of this compound is salvaged to IMP under physiological conditions, dropping to 68% during hypoxia .

  • Drug Modulation : Allopurinol (XOR inhibitor) reduces uric acid but increases xanthine/hypoxanthine pools, requiring dose optimization .

This synthesis of this compound’s reactivity underscores its dual role as a metabolic intermediate and a biomarker of oxidative stress, with implications for therapeutic targeting in metabolic and inflammatory diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Key Functional Groups Solubility (Water) Key Structural Difference from this compound
This compound C₅H₄N₄O 6-keto, 1H-purin-6(9H)-one Moderately soluble Reference compound
Xanthine C₅H₄N₄O₂ 2,6-diketo Low solubility Additional keto group at position 2
Adenosine C₁₀H₁₃N₅O₄ Ribose moiety at N9 Highly soluble Sugar moiety absent in this compound
Uric Acid C₅H₄N₄O₃ 2,6,8-triketo Insoluble Three keto groups vs. one in this compound
Inosine C₁₀H₁₂N₄O₅ Ribose moiety + 6-keto Soluble Glycosidic bond distinguishes from free this compound

Sources :

Biochemical Roles and Metabolic Pathways

  • This compound vs. Xanthine :

    • Both are substrates for xanthine oxidase (XO), but this compound is oxidized first to xanthine, then to uric acid. Elevated XO activity links this compound to hyperuricemia and gout .
    • In Plasmodium, this compound uptake via PfENT1 is critical for purine salvage, while xanthine is poorly utilized .
  • This compound vs. Adenosine: Adenosine is transported by equilibrative nucleoside transporters (ENTs) with higher affinity than this compound. In rat microvascular endothelial cells (MVECs), ENT2 mediates this compound influx/efflux, while adenosine uses ENT1 . In Plasmodium, tubercidin (an adenosine analog) competes with this compound uptake but with distinct inhibition constants (Ki: 2.5–8-fold differences) .
  • This compound vs. Inosine: Inosine is the nucleoside form of this compound. Degradation of inosine by purine nucleoside phosphorylase (PNP) releases this compound .

Transport Mechanisms

Transporter Substrate Organism/Tissue Inhibition Profile (Ki) Key Difference
ENT2 This compound Rat MVECs NBMPR-insensitive Bidirectional transport
PfENT1 This compound Plasmodium IC₅₀: 37.4 ± 1.6 µM (tubercidin) Primary this compound route in parasites
Xanthine oxidase This compound/Xanthine Liver, endothelial cells Allopurinol (XO inhibitor) Catalyzes sequential oxidation

Key Insight : PfENT1 inhibitors block this compound uptake in Plasmodium but show reduced efficacy in high-hypoxanthine media, suggesting compensatory pathways .

Pharmacological and Clinical Implications

  • Antimalarial Drug Targets : this compound incorporation assays ([³H]-hypoxanthine) are standard for assessing antimalarial drug efficacy. Compounds like artemisinin show >99% growth inhibition in these assays .
  • Neuroprotection vs. Neurotoxicity : this compound’s dual role—neurotoxic in rat striatum but neuroprotective in rabbit brain injury—highlights context-dependent effects .

Analytical Differentiation

  • Electrochemical Detection : Adsorptive stripping voltammetry distinguishes this compound (-0.800 V) from xanthine (-0.150 V) via copper complexation .
  • LC-MS/MS : this compound is detected in positive ion mode ([M+H]⁺), unlike xanthine ([M-H]⁻), enabling simultaneous quantification in biological fluids .

Data Tables

Table 1: Inhibition Constants (Ki) of Purine Analogs for PfENT1

Compound Ki (µM) vs. This compound Relative Potency
Tubercidin 8.2 ± 0.9 1x
Iodotubercidin 0.8 ± 0.1 10x
MT-Tubercidin 20.5 ± 2.3 0.4x
Adenosine 7.9 ± 1.1 1.04x

Source :

Preparation Methods

Chemical Synthesis of Hypoxanthine Derivatives

This compound derivatives are synthesized via multistep organic reactions, as detailed in patent US6849735B1. Key steps include:

a. Hydrolysis and Neutralization

  • Base Hydrolysis : this compound derivatives are synthesized by hydrolyzing intermediates (e.g., 6-mercaptopurine) under basic conditions (40–60°C, 10 hours in NaOH).
  • Neutralization : Quaternary ammonium intermediates are neutralized in water:ethanol (9:1) at pH 10.0 using aqueous bases.

b. Catalytic Deblocking

  • Hydrogenolysis : Removal of protective groups (e.g., benzyloxycarbonyl) via palladium-catalyzed hydrogenolysis in tetrahydrofuran (THF) at room temperature.

c. Condensation and Cyclization

Table 1: Reaction Conditions for Key Synthesis Steps

Step Reagents/Conditions Yield Optimization Factors
Hydrolysis NaOH, 40–60°C, 10 hrs Temperature control, excess base
Neutralization Aqueous base, pH 10.0 Solvent ratio (water:ethanol = 9:1)
Hydrogenolysis Pd catalyst, THF/MeOH Catalyst concentration, time
Cyclization Triethyl orthoformate, 80–100°C Reaction duration (2–4 hrs)

Preparation of this compound Solutions for Analytical Use

This compound solutions are critical for quality control in pharmaceuticals and metabolomics. Key protocols include:

a. Stock and Calibration Solutions

  • Stock Solution : 0.74 mg this compound dissolved in methanol to prepare 100 μg/mL stock.
  • Calibration Standards : Serial dilutions (10–5,000 ng/mL) using formic acid:methanol (1:500) with 250 ng/mL 6-mercaptopurine as an internal standard.

b. Quality Control (QC) Samples

  • Low/medium/high concentrations (20, 200, 3,750 ng/mL) prepared in plasma-free matrices.

Table 2: this compound Solution Preparation Parameters

Component Concentration Range Solvent System
Stock Solution 100 μg/mL Methanol
Calibration Standards 10–5,000 ng/mL Formic acid:methanol (1:500)
QC Samples 20–3,750 ng/mL Plasma-free matrix + internal standard

This compound Preparation in Biomedical Research

In stroke studies, this compound is administered intravenously to investigate its metabolic effects:

  • Animal Models : Mice receive 135 mg/kg this compound via tail vein injection post-ischemia.
  • Formulation : this compound dissolved in saline or PBS, filtered through 0.22 μm membranes for sterility.

Key Findings :

  • This compound exacerbates blood-brain barrier (BBB) leakage in ischemic stroke models, increasing infarct volume by 35% compared to controls.

Q & A

Q. What are the standard methodologies for detecting hypoxanthine in biological matrices, and how do they differ in sensitivity?

this compound detection typically employs spectrophotometric, chromatographic, or biosensor-based methods. For instance, DMS-MS (differential mobility spectrometry-mass spectrometry) offers rapid analysis with ~87% accuracy in urine samples, validated against LC-MS (liquid chromatography-mass spectrometry) . Microfluidic paper-based biosensors provide a cost-effective alternative, achieving a detection limit of 1.8 mg/L using colorimetric analysis with ImageJ software . Automated systems like flow-through spectrophotometry enable high-throughput quantification in food samples, leveraging xanthine oxidase to convert this compound to uric acid for absorbance measurement at 290 nm .

Q. How is this compound utilized as a biomarker in radiation exposure studies?

this compound serves as a radiation biomarker in nonhuman primates (NHPs), showing a 2.76-fold increase post-exposure (10 Gy) via DMS-MS, correlating with LC-MS results (2.59-fold) . Experimental protocols involve spiking human urine with this compound and internal standards to validate accuracy (relative error: ~13.1%) and ensure matrix compatibility. Calibration curves must cover biologically relevant ranges to account for inter-sample variability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound quantification between DMS-MS and LC-MS?

Discrepancies arise from matrix effects, ionization efficiency, and sample preparation. For example, DMS-MS validation in NHP urine showed slight deviations (2.76 vs. 2.59-fold change) compared to LC-MS, attributed to differences in SCX-SPE (strong cation exchange solid-phase extraction) protocols . Mitigation strategies include:

  • Cross-validating methods using shared calibration standards.
  • Optimizing ion mobility settings to reduce interference from co-eluting metabolites .
  • Reporting relative error margins (e.g., ±11%) to contextualize data reliability .

Q. What experimental variables influence this compound accumulation in postmortem or stored biological samples?

this compound levels in stored shrimp muscle correlate with ATP degradation, increasing significantly after 48 hours at low temperatures. Experimental designs must control for:

  • Storage duration : Extended periods (e.g., 10 days) enhance accumulation .
  • Temperature : Hypoxic conditions accelerate adenosine monophosphate (AMP) breakdown to this compound .
  • Sample type : Urine matrices require SPE cleanup to mitigate interference, while meat samples need enzymatic inactivation to prevent post-collection this compound generation .

Q. How can this compound’s role as a quality marker in pharmaceuticals be validated despite its instability?

Integrated strategies like the standard addition method and multi-level pharmacokinetics address instability. For example, in Shuxuetong injection analysis, this compound was quantified via LC-MS/MS with deuterated internal standards to correct for degradation. Multi-level pharmacokinetic modeling further distinguishes endogenous vs. exogenous this compound, ensuring accurate quality control .

Q. What computational tools improve this compound identification in untargeted metabolomics?

Software like MetaboKit leverages MS/MS spectral matching to distinguish this compound from isomers (e.g., inosine). In DDA (data-dependent acquisition) mode, MetaboKit reduced false positives by prioritizing this compound peaks with confirmed fragmentation patterns (e.g., m/z = 137.045 at 1.6 min retention time) .

Methodological Considerations

Q. What validation protocols are critical for this compound analysis in complex matrices?

  • Recovery tests : Spiked samples (e.g., meat or urine) should achieve 85–110% recovery rates .
  • Inter-laboratory comparisons : Cross-validate results using shared reference materials (e.g., NIST standards) .
  • Dynamic range calibration : Ensure linearity across expected concentrations (e.g., 5–40 mg/L for biosensors) .

Q. How do forensic researchers model this compound’s correlation with postmortem intervals (PMI)?

Studies use regression analysis on this compound levels in vitreous humor or tissue, accounting for ambient temperature and body mass. For instance, PMI estimation in humans requires species-specific calibration due to interspecies metabolic differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hypoxanthine
Reactant of Route 2
Reactant of Route 2
Hypoxanthine

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